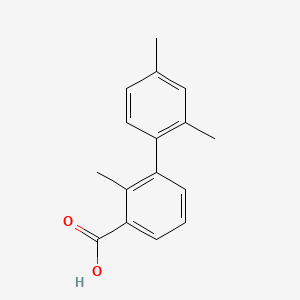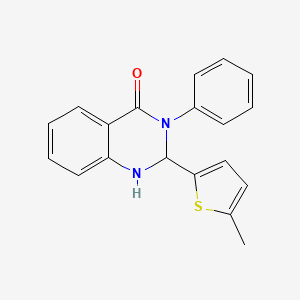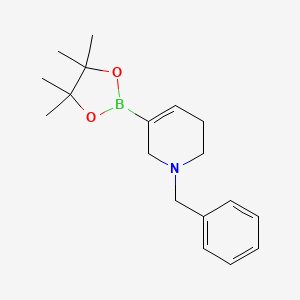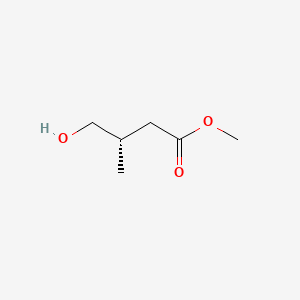![molecular formula C7H9N3O2S B593905 2-(Methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 1360364-70-0](/img/structure/B593905.png)
2-(Methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(Methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines can be achieved through various methods. One such method involves using a novel leaving group, methylsulfone activated by pyrimidine, 4,6-dichloro-2-(methylsulfonyl)pyrimidine was used to synthesize two new hyperbranched poly(arylene pyrimidine ether)s with diphenol via a nucleophilic substitution polymerization . Another approach for the preparation of functionalized 2-(methylsulfonyl)pyrimidine derivatives has been developed through cyclic condensation of malonate derivatives with S-methylisothiouronium sulfate followed by derivation and oxidation in water–acetone mixture using oxone as the oxidant .Molecular Structure Analysis
The molecular structure of “2-(Methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine” is represented by the formula C5H6N2O2S . The InChI code for this compound is 1S/C5H6N2O2S/c1-10(8,9)5-6-3-2-4-7-5/h2-4H,1H3 .Chemical Reactions Analysis
Pyrimidines, including “2-(Methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine”, can participate in a variety of chemical reactions. For instance, 2-sulfonylpyrimidines react rapidly with cysteine, resulting in stable S-heteroarylated adducts at neutral pH . Fine tuning the heterocyclic core and exocyclic leaving group allowed predictable SNAr reactivity with model tripeptide glutathione in vitro, covering 9 orders of magnitude .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine” include its molecular weight of 158.18 , and it is a solid at room temperature . It should be stored in a sealed container in a dry environment .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
There is a growing significance of transition metal-catalyzed reactions for the synthesis of pyrimidines . The aim of future research is to drive the designing of new transition metal-mediated protocols for pyrimidine synthesis . This could lead to the development of new pyrimidines with enhanced anti-inflammatory activities and minimum toxicity .
Eigenschaften
IUPAC Name |
2-methylsulfonyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2S/c1-13(11,12)7-9-3-5-2-8-4-6(5)10-7/h3,8H,2,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGXRKXNESQFNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C2CNCC2=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30856734 |
Source


|
| Record name | 2-(Methanesulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30856734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | |
CAS RN |
1360364-70-0 |
Source


|
| Record name | 2-(Methanesulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30856734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methyl-N-[(2R)-1-oxo-1-[[(3R)-pyrrolidin-3-yl]amino]-3-[6-[3-(trifluoromethoxy)phenyl]pyridin-3-yl]propan-2-yl]-4-propylthiophene-2-carboxamide](/img/structure/B593823.png)








![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-propoxybenzamide](/img/structure/B593835.png)
![N,N'-Bis[(4-pyridin-2-ylphenyl)methyl]ethane-1,2-diamine](/img/structure/B593836.png)


![spiro[6H-furo[2,3-d]pyrimidine-5,1'-cyclopropane]](/img/structure/B593843.png)